MYCN Suppression and CK2 Inhibition
In a high-throughput screen for MYCN-amplified neuroblastoma (NBL), isopomiferin emerged as the top hit compound, demonstrating cellular inhibition of casein kinase 2 (CK2). Both isopomiferin and its analog pomiferin were identified as powerful, indirect MYCN-ablating agents, capable of degrading MYCN and inducing cell death [1][2]. While both compounds share this activity, isopomiferin was specifically noted as a top hit in the primary screen targeting MYCN-dependent subtypes [1].
| Evidence Dimension | MYCN transcriptional activity suppression |
|---|---|
| Target Compound Data | Identified as top hit; inhibits CK2 in cells; abrogates MYCN transcriptional activity |
| Comparator Or Baseline | Pomiferin: also a powerful MYCN-ablating agent, inhibits CK2 and PI3K |
| Quantified Difference | Not quantified in available data; both compounds exhibit potent MYCN ablation. |
| Conditions | MYCN-amplified NBL cell lines; CK2 cellular inhibition assay. |
Why This Matters
Isopomiferin was identified as the primary hit from the screen, indicating strong initial activity in the specific model system, which is critical for researchers validating MYCN-targeting mechanisms.
- [1] Stokes, M. E., et al. (2023). Subtype-selective prenylated isoflavonoids disrupt regulatory drivers of MYCN-amplified cancers. Cell Chemical Biology, 31(4), 805-819.e9. DOI: 10.1016/j.chembiol.2023.11.007 View Source
- [2] Smith, N., et al. (2023). Kinases Controlling Stability of the Oncogenic MYCN Protein. ACS Medicinal Chemistry Letters, 14(12), 1664-1672. DOI: 10.1021/acsmedchemlett.3c00274 View Source
